1-Ethyl-3,4-dihydroisoquinoline

概要

説明

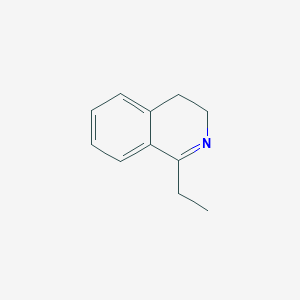

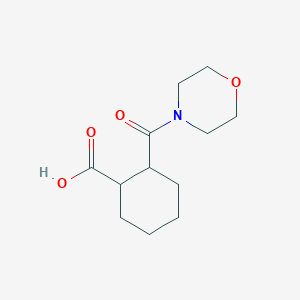

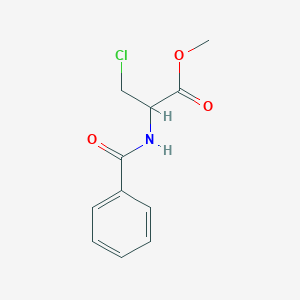

1-Ethyl-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 41173-70-0 . It has a molecular weight of 159.23 and its IUPAC name is 1-ethylidene-1,2,3,4-tetrahydroisoquinoline .

Synthesis Analysis

The synthesis of this compound derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the Bischler–Napieralski reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13N .Chemical Reactions Analysis

The Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation has been reported . The reaction involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Photodecomposition Studies 1-Ethyl-3,4-dihydroisoquinoline has been studied in the context of photodecomposition, showing that irradiation of 1-alkyl-3,4-dihydroisoquinolines containing γ-hydrogen leads to the formation of 1-methyl-3,4-dihydroisoquinolines. This process is analogous to the type II cleavage of ketone and shows similarity to electron-impact fragmentation, indicating potential applications in photochemical studies and organic synthesis mechanisms (Ogata & Takagi, 1971).

Reactivity with Acetic Acid The compound reacts with ethyl cyanoacetate in acetic acid/acetic anhydride, leading to the formation of olefines. This reactivity has implications for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives, broadening its applications in organic synthesis (Ziegler, Leitner & Sterk, 1978).

Cycloaddition Reactions this compound has been used in cycloaddition reactions to create dibenzindolizines, a class of organic compounds with potential applications in the development of novel pharmaceuticals and materials (Atanes et al., 1987).

Synthesis of 1-Substituted Compounds It serves as a starting material for synthesizing other 1-substituted 3,4-dihydroisoquinolines, such as 1-amino compounds. This capability is crucial for expanding the range of isoquinoline derivatives available for various chemical and pharmaceutical applications (Gittos et al., 1976).

Synthesis of 3-Methyl Derivatives 3-Methyl derivatives of 1-substituted 3,4-dihydroisoquinoline have been synthesized using eugenol and its methyl ether, providing pathways for the production of compounds with potential applications in medicinal chemistry (Shklyaev, Smolyak & Gorbunov, 2011).

Ring Enlargement and Annulation Reactions The compound has been involved in ring enlargement and annulation reactions, expanding the diversity of chemical structures that can be synthesized for various research and industrial purposes (Shklyaev et al., 2000).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-Ethyl-3,4-dihydroisoquinoline is a derivative of 3,4-dihydroisoquinolinone, which is known to exhibit various biological and pharmacological properties . .

Mode of Action

It’s known that 3,4-dihydroisoquinolinone derivatives, to which this compound belongs, have been used in various drug candidates due to their suitable size and moderate polarity as a pharmacophore .

Biochemical Pathways

It’s known that the introduction of substituents at the 3-position generally improves the biostability of 3,4-dihydroisoquinolinone derivatives .

Result of Action

Compounds containing a 3,4-dihydroisoquinolinone core structure are known to exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Action Environment

It’s known that the co-modulated electronic environment for ni (ii)/ni (iii) redox-looping in coni-ldh is the main factor to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of tetrahydroisoquinoline .

特性

IUPAC Name |

1-ethyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOBPTBHSCXEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447975 | |

| Record name | 1-ethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41173-70-0 | |

| Record name | 1-ethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)

![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)